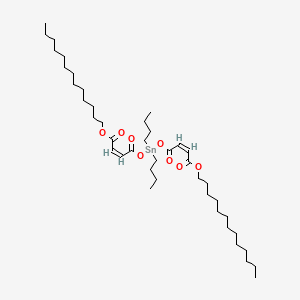
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate is a synthetic organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This particular compound is characterized by its complex structure, which includes multiple functional groups and a tin atom.
準備方法
The synthesis of Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate involves several steps:
Starting Materials: The synthesis begins with tridecyl alcohol and dibutyl tin oxide.
Reaction Conditions: The reaction typically occurs under reflux conditions in the presence of a suitable solvent, such as toluene or xylene.
Catalysts: A catalyst, such as a strong acid or base, may be used to facilitate the esterification process.
Purification: The final product is purified using techniques like distillation or chromatography to ensure high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
化学反応の分析
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reactions typically occur under controlled temperatures and pressures.
Major Products: The major products depend on the specific reaction but may include various organotin derivatives and esters.
科学的研究の応用
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound’s biocidal properties make it useful in studying its effects on microorganisms and pests.
Medicine: Research explores its potential as an antifungal and antibacterial agent.
Industry: It is used as a stabilizer in PVC production and as a component in coatings and paints to enhance durability and resistance.
作用機序
The mechanism of action of Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate involves its interaction with cellular components:
Molecular Targets: The compound targets enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with metabolic pathways, leading to the inhibition of cell growth and replication.
Effects: The compound’s biocidal properties result from its ability to disrupt cell membranes and enzyme activity.
類似化合物との比較
Tridecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannapentacosa-2,9-dienoate can be compared with other organotin compounds:
Similar Compounds: Examples include tributyltin oxide, triphenyltin chloride, and dibutyltin dilaurate.
Uniqueness: This compound’s unique structure, with multiple ester groups and a tin atom, provides distinct reactivity and applications.
Comparison: Compared to tributyltin oxide, it has a more complex structure, leading to different reactivity and potential applications. Tributyltin oxide is primarily used as a biocide, while this compound has broader applications in catalysis and material science.
特性
CAS番号 |
60659-61-2 |
|---|---|
分子式 |
C42H76O8Sn |
分子量 |
827.8 g/mol |
IUPAC名 |
4-O-[dibutyl-[(Z)-4-oxo-4-tridecoxybut-2-enoyl]oxystannyl] 1-O-tridecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C17H30O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-15-21-17(20)14-13-16(18)19;2*1-3-4-2;/h2*13-14H,2-12,15H2,1H3,(H,18,19);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*14-13-;;; |
InChIキー |
JNKCYBSAZHJNIZ-LHJYRGMRSA-L |
異性体SMILES |
CCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCC)(CCCC)CCCC |
正規SMILES |
CCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


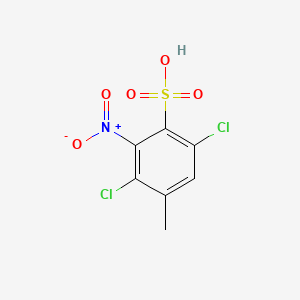
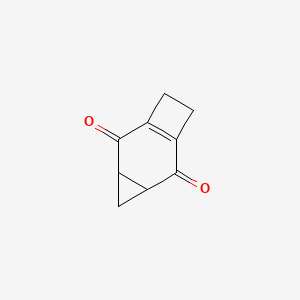
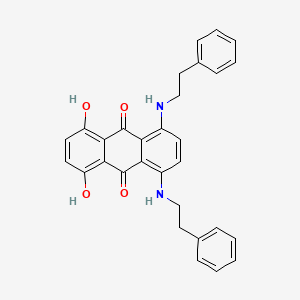

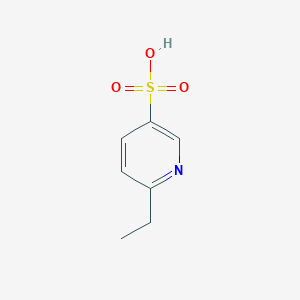
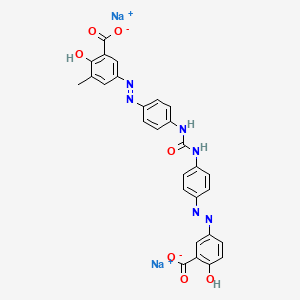
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)
![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
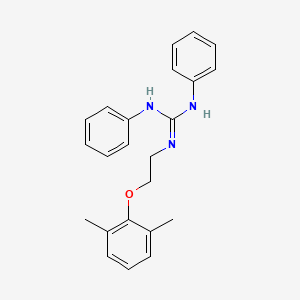
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)

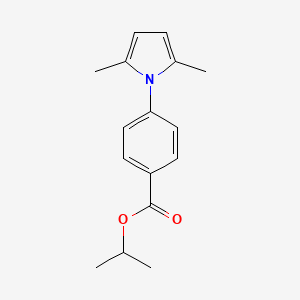
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
